molecular formula C8H13NO4 B15347693 2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid

2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B15347693
M. Wt: 187.19 g/mol
InChI Key: DXHGEDISXCJDCW-UHFFFAOYSA-N
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Description

2-Amino-3,6-dihydroxybicyclo[221]heptane-2-carboxylic acid is a unique bicyclic amino acid This compound is notable for its rigid bicyclic structure, which imparts distinct stereochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid typically involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. One common method includes the formation of 1,3-oxazine or γ-lactone intermediates, followed by selective reduction and hydrolysis steps . The reaction conditions often involve the use of reagents such as Bu3SnH and N-bromosuccinimide (NBS) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production. This would include scaling up the reactions, ensuring consistent stereoselectivity, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert intermediates into the desired product.

    Substitution: Functional groups can be replaced with others to create derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms into the molecule.

Scientific Research Applications

2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. Its rigid structure allows it to fit into specific binding sites on proteins and enzymes, influencing their activity. The molecular targets and pathways involved can vary depending on the specific application, but generally, it acts by modifying the conformation and function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-Amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Uniqueness

2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of hydroxyl groups at both the 3 and 6 positions, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may only have a single hydroxyl group or different substitution patterns .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

2-amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C8H13NO4/c9-8(7(12)13)4-1-3(6(8)11)2-5(4)10/h3-6,10-11H,1-2,9H2,(H,12,13)

InChI Key

DXHGEDISXCJDCW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C(C2O)(C(=O)O)N)O

Origin of Product

United States

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